molecular formula C25H26N2O5 B247854 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247854
M. Wt: 434.5 g/mol
InChI Key: HJURSNJNZUVVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine (DNBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DNBP is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to exhibit low toxicity and high selectivity for its target molecules. However, 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations, including its poor solubility in water and its potential to form aggregates in solution, which can affect its activity and bioavailability.

Future Directions

There are several future directions for the study of 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. Further research is needed to elucidate its mechanism of action and identify its target molecules. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's potential therapeutic properties in various fields of research, including neurodegenerative disorders and cancer, should be further explored. Additionally, the development of new methods for synthesizing and delivering 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine could improve its efficacy and bioavailability.

Synthesis Methods

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through various methods, including the reaction of 2,6-dimethoxybenzoyl chloride with 2-naphthol and piperazine in the presence of a base. The reaction yields 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine as a white crystalline solid with a melting point of 165-167°C.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H26N2O5/c1-30-21-8-5-9-22(31-2)24(21)25(29)27-14-12-26(13-15-27)23(28)17-32-20-11-10-18-6-3-4-7-19(18)16-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

HJURSNJNZUVVSK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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